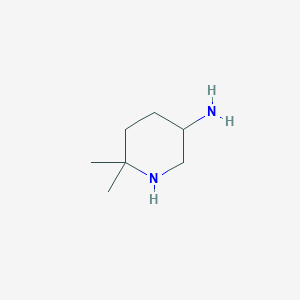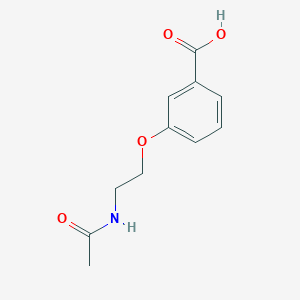
3-(2-Acetamidoethoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Acetamidoethoxy)benzoic acid is an organic compound with the molecular formula C11H13NO4 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-acetamidoethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Acetamidoethoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 2-acetamidoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to 50°C
Catalyst: 4-Dimethylaminopyridine (DMAP)
The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated purification systems to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Acetamidoethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different amide derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions
Reduction: LiAlH4 in anhydrous ether
Substitution: Various nucleophiles in the presence of a base like sodium hydride (NaH)
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Amide derivatives
Applications De Recherche Scientifique
3-(2-Acetamidoethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(2-Acetamidoethoxy)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzoic acid moiety can interact with various cellular pathways, affecting processes like inflammation and microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Hydroxyethoxy)benzoic acid
- 3-(2-Aminoethoxy)benzoic acid
- 3-(2-Methoxyethoxy)benzoic acid
Comparison
3-(2-Acetamidoethoxy)benzoic acid is unique due to the presence of the acetamido group, which imparts specific chemical and biological properties. Compared to 3-(2-Hydroxyethoxy)benzoic acid, it has enhanced hydrogen bonding capabilities, making it more effective in certain biochemical applications. The acetamido group also provides a site for further chemical modifications, allowing for the synthesis of a wide range of derivatives with tailored properties.
Propriétés
Formule moléculaire |
C11H13NO4 |
|---|---|
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
3-(2-acetamidoethoxy)benzoic acid |
InChI |
InChI=1S/C11H13NO4/c1-8(13)12-5-6-16-10-4-2-3-9(7-10)11(14)15/h2-4,7H,5-6H2,1H3,(H,12,13)(H,14,15) |
Clé InChI |
FLSIQORUYYBZFA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCOC1=CC=CC(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


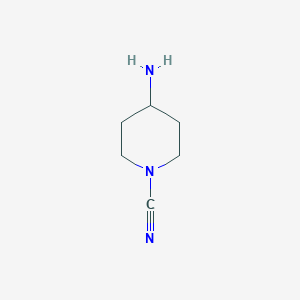

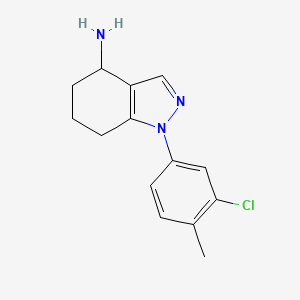
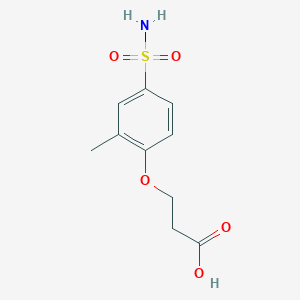
![3-(dimethylphosphoryl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15306513.png)
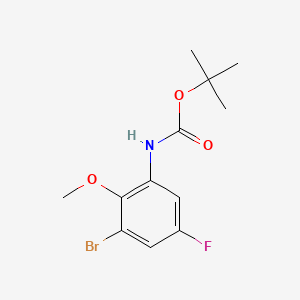


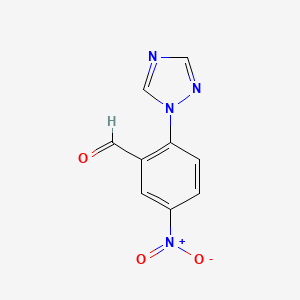
![1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B15306551.png)
![4-Fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15306555.png)
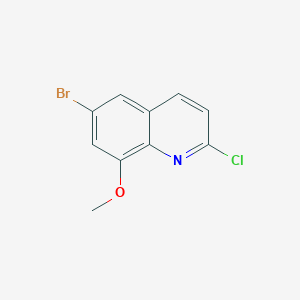
![1-Bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B15306564.png)
